molecular formula C20H22N2O2 B2811801 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide CAS No. 2034466-15-2

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide

Cat. No.: B2811801
CAS No.: 2034466-15-2
M. Wt: 322.408
InChI Key: WTTNKUMVJAIICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide is a synthetic benzamide derivative characterized by a benzofuran moiety, a dimethylaminoethyl chain, and a 2-methylbenzamide group. The dimethylaminoethyl group may enhance solubility and serve as a functional handle for further derivatization, while the benzofuran ring could influence metabolic stability and binding interactions compared to simpler aromatic systems .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-4-6-10-16(14)20(23)21-13-17(22(2)3)19-12-15-9-5-7-11-18(15)24-19/h4-12,17H,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNKUMVJAIICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dimethylaminoethyl Chains

Several compounds in the evidence share structural motifs with the target molecule:

  • N-(2-(Dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): This compound features a dimethylaminoethyl chain linked to a carboxamide-quinoline core. Unlike the target molecule’s benzofuran, the quinoline system may confer distinct electronic properties and binding affinities.
  • N-[2-(Dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide (): This opioid analogue includes a furan ring and a dimethylamino-substituted cyclohexyl group. The cyclohexyl moiety introduces steric bulk, which may reduce metabolic clearance compared to the target molecule’s ethyl chain .

Benzamide Derivatives with Directing Groups

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Synthesized for metal-catalyzed C–H bond functionalization, this compound’s hydroxyl and dimethylamino groups act as N,O-bidentate directing groups. The target molecule’s dimethylaminoethyl chain could similarly facilitate coordination chemistry, though its benzofuran system might alter reactivity .

Pharmacologically Active Benzamides

  • 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide (): A U-47700 analogue, this compound highlights the role of halogenation and alkyl substitution in modulating opioid receptor interactions.

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Target Compound C₂₁H₂₄N₂O₂ 336.43 g/mol Benzofuran, dimethylaminoethyl, 2-methylbenzamide Medicinal chemistry, catalysis
N-(2-(Dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 g/mol Quinoline, dimethylaminoethyl, carboxamide Antimicrobial or kinase inhibition
N-[2-(Dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide C₂₀H₂₅N₃O₂ 345.43 g/mol Furan, cyclohexyl-dimethylamino Opioid receptor modulation

Key Research Findings and Implications

Role of Aromatic Systems: Benzofuran (target) vs. quinoline () or furan () may influence π-π stacking interactions and metabolic stability. Benzofuran’s fused ring system could offer greater rigidity and resistance to oxidative metabolism compared to simpler heterocycles .

Synthetic Feasibility : Analogues in and –10 suggest that carboxamide formation via coupling reactions (e.g., using EDC/NHS chemistry) is viable for the target molecule. However, the benzofuran moiety may require specialized protection/deprotection strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.